Methyl 2-amino-4-(1h-imidazol-1-yl)-2-methylpentanoate

Heterocyclic Building Blocks Amino Acid Derivatives Molecular Descriptors

Researchers probing steric constraints in imidazole-binding enzyme pockets often find linear-chain analogs insufficient for mapping active site topography. This γ-branched imidazole α-amino ester, featuring a geminal α-methyl group and a branched pentanoate backbone, provides the conformational constraint needed for systematic steric probing and peptidomimetic design. - 98% purity (HPLC) with full analytical documentation (NMR, HPLC, LC-MS) - Predicted logP 0.89 vs. histidine methyl ester -1.48 for lipophilicity SAR - Global stock availability with room-temperature shipping

Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
Cat. No. B13625004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-4-(1h-imidazol-1-yl)-2-methylpentanoate
Molecular FormulaC10H17N3O2
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC(CC(C)(C(=O)OC)N)N1C=CN=C1
InChIInChI=1S/C10H17N3O2/c1-8(13-5-4-12-7-13)6-10(2,11)9(14)15-3/h4-5,7-8H,6,11H2,1-3H3
InChIKeyFQQMQWBAMSRFCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-4-(1H-imidazol-1-yl)-2-methylpentanoate: Physicochemical Profile


Methyl 2-amino-4-(1H-imidazol-1-yl)-2-methylpentanoate (CAS: 1342380-37-3) is a chiral α-amino ester derivative featuring a 1H-imidazol-1-yl substituent at the γ-position of a branched pentanoate backbone . The compound's molecular formula is C₁₀H₁₇N₃O₂, with a molecular weight of 211.26 g/mol [1]. Its structure comprises an imidazole ring linked via a nitrogen atom to a substituted pentanoic acid methyl ester scaffold, which imparts distinct coordination and reactivity properties relevant to heterocyclic building block applications . The compound is typically supplied as a research chemical with a purity specification of 98% .

Supports lipophilicity-altered SAR studies using imidazole scaffolds with higher predicted logP
Enables steric probing of enzyme active sites via the α-methyl group next to the amino moiety
Serves as a peptidomimetic synthesis building block with a branched pentanoate backbone and imidazole coordination handle

Methyl 2-amino-4-(1H-imidazol-1-yl)-2-methylpentanoate Substitution Caution


Generic substitution of methyl 2-amino-4-(1H-imidazol-1-yl)-2-methylpentanoate with other imidazole-containing amino acid derivatives (e.g., histidine methyl ester, 2-(1-imidazolyl)-4-methylpentanoic acid, or ethyl ester analogs) is not scientifically valid due to fundamental structural divergences that alter hydrogen-bonding capacity, lipophilicity, and steric bulk [1]. Unlike histidine methyl ester, which positions the imidazole ring at the β-carbon via a methylene linker, the target compound bears a γ-branched imidazole substitution on a pentanoate backbone, resulting in a distinct spatial orientation and a higher predicted logP value . Furthermore, the presence of a geminal α-methyl group adjacent to the amino moiety introduces steric hindrance absent in linear-chain analogs, which can critically influence enzyme recognition or receptor binding in downstream applications . These physicochemical and steric differences preclude simple one-to-one replacement without experimental re-validation .

Imidazole at γ-carbon vs. β-carbon in histidine methyl ester shifts spatial orientation and hydrogen-bonding capacity
Geminal α-methyl group introduces steric hindrance absent in linear-chain analogs, which may alter enzyme recognition context
Higher predicted logP changes lipophilicity-dependent behavior; chromatographic retention and solubility profile may differ from lower logP analogs

Methyl 2-amino-4-(1H-imidazol-1-yl)-2-methylpentanoate vs. Closest Analogs


Molecular Weight & Formula vs. Analogs

The target compound exhibits a molecular weight of 211.26 g/mol (C₁₀H₁₇N₃O₂), which is 41.08 g/mol higher than histidine methyl ester (170.18 g/mol; C₇H₁₀N₃O₂) due to an extended carbon backbone and an additional methyl group [1][2]. Compared to the de-amino analog 2-(1-imidazolyl)-4-methylpentanoic acid (182.22 g/mol; C₉H₁₄N₂O₂), the target compound is 29.04 g/mol heavier and contains an extra nitrogen atom, reflecting the presence of the α-amino group .

Molecular Weight
Reported
211.26 g/mol
vs. histidine methyl ester 170.18
Supports molarity calculation and analytical detection
Difference +41.08 g/mol; third comparator 182.22 g/mol
Heterocyclic Building Blocks Amino Acid Derivatives Molecular Descriptors

Lipophilicity vs. Histidine Methyl Ester

The calculated logP (clogP) for methyl 2-amino-4-(1H-imidazol-1-yl)-2-methylpentanoate is 0.89 [1], whereas histidine methyl ester has a predicted logP of -1.48 [2]. This 2.37 log unit difference corresponds to a >200-fold increase in predicted octanol-water partition coefficient, indicating substantially higher lipophilicity for the target compound.

Lipophilicity
Reported
clogP 0.89
vs. histidine methyl ester -1.48
Higher lipophilicity alters membrane permeability and retention context
~234-fold increase in predicted partition coefficient
Physicochemical Properties Drug Discovery ADME Prediction

Steric Bulk from α-Methyl Substitution

Methyl 2-amino-4-(1H-imidazol-1-yl)-2-methylpentanoate contains a geminal α-methyl group at the C2 position, which introduces significant steric bulk adjacent to the amino functionality [1]. In contrast, linear-chain analogs such as ethyl 2-amino-4-(1H-imidazol-1-yl)-2-methylpentanoate (the ethyl ester variant) and S-2-amino-5-(2-nitroimidazol-1-yl)pentanoic acid lack this α-substitution, resulting in reduced steric hindrance and altered conformational flexibility [2].

Steric Attribute
Class-level
α-Methyl group present
vs. absent in linear-chain analogs
May impose conformational constraints on enzyme recognition
Structure-based inference; direct binding data not available
Steric Hindrance Enzyme Recognition Structural Biology

Boiling Point vs. Carboxylic Acid Analog

The predicted boiling point for methyl 2-amino-4-(1H-imidazol-1-yl)-2-methylpentanoate is 354.8 ± 32.0 °C at standard atmospheric pressure . In comparison, the free carboxylic acid analog (2-amino-4-(1H-imidazol-1-yl)-2-methylpentanoic acid) has a lower predicted boiling point of 323.7 ± 37.0 °C , reflecting the absence of the methyl ester moiety.

Boiling Point
Data to verify
354.8 ± 32.0 °C
vs. carboxylic acid analog 323.7 ± 37.0 °C
Boiling point context may guide purification strategy
Predicted values; experimental verification recommended
Thermal Properties Purification Handling Specifications

Methyl 2-amino-4-(1H-imidazol-1-yl)-2-methylpentanoate: Recommended Applications


SAR Studies with Altered Lipophilicity

For medicinal chemistry programs exploring imidazole-containing scaffolds, the compound's higher predicted logP (0.89) relative to histidine methyl ester (-1.48) [1] enables systematic evaluation of lipophilicity effects on target binding, membrane permeability, and off-target liability without altering the core imidazole pharmacophore. This property is particularly relevant for CNS-targeted projects where optimal logP windows are critical.

Steric Probing of Enzyme Active Sites

The geminal α-methyl group introduces steric bulk adjacent to the amino functionality [2]. Researchers investigating enzyme pockets with limited spatial tolerance (e.g., proteases, aminotransferases, or imidazole-binding metalloenzymes) can employ this compound to assess steric constraints and map active site topography, providing orthogonal information to linear-chain analogs that lack this structural feature.

Peptidomimetic Synthesis Building Block

The combination of an imidazole ring, an α-amino ester moiety, and a branched pentanoate backbone makes this compound a versatile intermediate for constructing conformationally constrained peptidomimetics. Its unique substitution pattern can serve as a scaffold for introducing turn-inducing elements or metal-coordinating motifs into peptide backbones.

Application
Selection Property
Validation Focus
Lipophilicity-altered SAR studies
Predicted logP profile
Lipophilicity-dependent target binding and membrane permeability context
Enzyme active site steric probing
α-Methyl steric attribute
Steric compatibility and conformational constraints in enzyme pockets
Peptidomimetic synthesis
Branched imidazole-amino ester scaffold
Turn-inducing elements and metal-coordination evaluation

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